molecular formula C18H15NO3 B12378143 phospho-STAT3-IN-2

phospho-STAT3-IN-2

Cat. No.: B12378143
M. Wt: 293.3 g/mol
InChI Key: NXRUTCYGVNXWIF-UHFFFAOYSA-N
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Description

Phospho-STAT3-IN-2 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, apoptosis, and differentiation. Aberrant activation of STAT3 has been implicated in numerous cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phospho-STAT3-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques .

Chemical Reactions Analysis

Types of Reactions

Phospho-STAT3-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Phospho-STAT3-IN-2 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of STAT3, including its role in cell signaling and gene expression.

    Medicine: Investigated as a potential therapeutic agent for treating cancers with aberrant STAT3 activation.

Mechanism of Action

Phospho-STAT3-IN-2 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis. The compound specifically targets the tyrosine 705 (Tyr705) phosphorylation site on STAT3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phospho-STAT3-IN-2 is unique in its high specificity for the Tyr705 phosphorylation site on STAT3, making it a potent inhibitor with minimal off-target effects. This specificity enhances its potential as a therapeutic agent in cancers with aberrant STAT3 activation .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

N-hydroxy-5-(4-methoxyphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C18H15NO3/c1-22-13-10-8-12(9-11-13)14-4-2-6-16-15(14)5-3-7-17(16)18(20)19-21/h2-11,21H,1H3,(H,19,20)

InChI Key

NXRUTCYGVNXWIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)NO

Origin of Product

United States

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